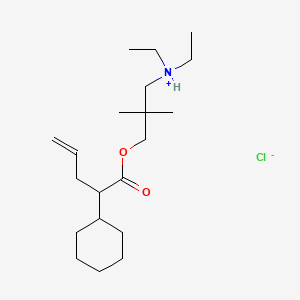
Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride is a complex organic compound It is characterized by its unique molecular structure, which includes an acetic acid ester, an allyl group, a cyclohexyl ring, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride typically involves multiple steps:
Formation of the ester: This can be achieved by reacting acetic acid with an alcohol derivative containing the allyl and cyclohexyl groups under acidic conditions.
Introduction of the diethylamino group: This step may involve the reaction of the intermediate ester with a diethylamine under controlled temperature and pressure conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and pH. Catalysts and solvents may be used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the ester or the allyl group, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester or diethylamino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound could be studied for its potential effects on cellular processes. Its interactions with biological molecules might provide insights into new therapeutic targets.
Medicine
The compound may have potential applications in medicine, particularly if it exhibits pharmacological activity. Research could focus on its efficacy and safety as a drug candidate.
Industry
In industry, the compound might be used in the production of specialty chemicals or materials. Its reactivity and functional groups make it a versatile building block.
Mechanism of Action
The mechanism by which acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Acetic acid esters: Compounds with similar ester groups but different substituents.
Allyl derivatives: Compounds containing allyl groups with varying functional groups.
Cyclohexyl compounds: Molecules with cyclohexyl rings and different attached groups.
Uniqueness
What sets acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride apart is its combination of functional groups. This unique structure may confer specific reactivity and biological activity not seen in other compounds.
Properties
CAS No. |
66827-50-7 |
|---|---|
Molecular Formula |
C20H38ClNO2 |
Molecular Weight |
360.0 g/mol |
IUPAC Name |
[3-(2-cyclohexylpent-4-enoyloxy)-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C20H37NO2.ClH/c1-6-12-18(17-13-10-9-11-14-17)19(22)23-16-20(4,5)15-21(7-2)8-3;/h6,17-18H,1,7-16H2,2-5H3;1H |
InChI Key |
CLWDWMYAIBFDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(C)(C)COC(=O)C(CC=C)C1CCCCC1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















